Cas no 865249-03-2 (N-(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,6-dimethoxybenzamide)

N-(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,6-dimethoxybenzamide structure
865249-03-2 structure
商品名:N-(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,6-dimethoxybenzamide
CAS番号:865249-03-2
MF:C19H15FN2O3S
メガワット:370.397406816483
CID:6472183

N-(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,6-dimethoxybenzamide 化学的及び物理的性質

名前と識別子

    • N-(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,6-dimethoxybenzamide
    • (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide
    • Benzamide, N-[4-fluoro-3-(2-propyn-1-yl)-2(3H)-benzothiazolylidene]-2,6-dimethoxy-
    • インチ: 1S/C19H15FN2O3S/c1-4-11-22-17-12(20)7-5-10-15(17)26-19(22)21-18(23)16-13(24-2)8-6-9-14(16)25-3/h1,5-10H,11H2,2-3H3
    • InChIKey: NVYMYQYYBUIUFJ-UHFFFAOYSA-N
    • ほほえんだ: C(N=C1N(CC#C)C2=C(F)C=CC=C2S1)(=O)C1=C(OC)C=CC=C1OC

じっけんとくせい

  • 密度みつど: 1.26±0.1 g/cm3(Predicted)
  • ふってん: 551.6±60.0 °C(Predicted)
  • 酸性度係数(pKa): -4.66±0.20(Predicted)

N-(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,6-dimethoxybenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1366-4731-25mg
N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide
865249-03-2 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1366-4731-2μmol
N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide
865249-03-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1366-4731-4mg
N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide
865249-03-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1366-4731-10μmol
N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide
865249-03-2 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1366-4731-20μmol
N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide
865249-03-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1366-4731-1mg
N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide
865249-03-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1366-4731-3mg
N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide
865249-03-2 90%+
3mg
$63.0 2023-05-17
A2B Chem LLC
BA62501-100mg
N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide
865249-03-2
100mg
$697.00 2024-04-19
Life Chemicals
F1366-4731-2mg
N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide
865249-03-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1366-4731-100mg
N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide
865249-03-2 90%+
100mg
$248.0 2023-05-17

N-(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,6-dimethoxybenzamide 関連文献

N-(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,6-dimethoxybenzamideに関する追加情報

N-(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,6-dimethoxybenzamide: A Comprehensive Overview

The compound with CAS No 865249-03-2, known as N-(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,6-dimethoxybenzamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a benzothiazole ring system and a dimethoxybenzamide moiety. The presence of a fluoro substituent and a propargyl group further enhances its chemical versatility and potential applications.

Recent studies have highlighted the importance of benzothiazole derivatives in drug discovery due to their unique pharmacological properties. The benzothiazole core of this compound is known to exhibit significant bioactivity, particularly in anti-inflammatory and anticancer assays. The dimethoxybenzamide group attached to the benzothiazole ring contributes to improved solubility and stability, making it an attractive candidate for therapeutic applications.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have employed cross-coupling reactions to construct the key intermediates, ensuring high yields and purity. The use of transition metal catalysts has been pivotal in achieving the desired stereochemistry and regioselectivity during the synthesis.

In terms of applications, this compound has shown promise in several areas. In medicinal chemistry, it has been evaluated for its potential as an anticancer agent. Preclinical studies have demonstrated its ability to inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs). Additionally, its anti-inflammatory properties make it a candidate for treating chronic inflammatory diseases like arthritis.

The incorporation of a propargyl group into the structure introduces unique reactivity and functionalization opportunities. This group can undergo click chemistry reactions, enabling the attachment of various bioactive moieties or imaging agents for diagnostic purposes. Such modifications could potentially enhance the compound's therapeutic index or enable its use in targeted drug delivery systems.

From a materials science perspective, this compound's aromaticity and conjugated system make it a potential candidate for use in organic electronics. Its electronic properties could be tailored for applications in organic light-emitting diodes (OLEDs) or field-effect transistors (FETs). Recent advancements in computational chemistry have allowed researchers to predict the electronic behavior of such compounds with high accuracy, facilitating their integration into next-generation electronic devices.

In conclusion, N-(2Z)-4-fluoro-3-(propargyl)-benzothiazol-idene-dimethoxybenzamide represents a versatile molecule with diverse applications across multiple disciplines. Its unique structure and functional groups position it as a valuable tool in both medicinal and materials research. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to the development of novel therapies and advanced materials.

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